N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide

Telomerase inhibition Cancer Multi-target

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide (CAS 872630-36-9) is a synthetic small molecule belonging to the pyridazinyl-thioacetamide chemotype. Compounds in this class are characterized by a 6-phenylpyridazin-3-yl thioether linked to an acetamide bearing various N-substituents; in this specific compound, the N-substituent is a (2H-1,3-benzodioxol-5-yl)methyl group.

Molecular Formula C20H17N3O3S
Molecular Weight 379.43
CAS No. 872630-36-9
Cat. No. B2915538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide
CAS872630-36-9
Molecular FormulaC20H17N3O3S
Molecular Weight379.43
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C20H17N3O3S/c24-19(21-11-14-6-8-17-18(10-14)26-13-25-17)12-27-20-9-7-16(22-23-20)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,21,24)
InChIKeyLPBJKCJMAORNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

872630-36-9 – Supplier Comparison Guide for N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide


N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide (CAS 872630-36-9) is a synthetic small molecule belonging to the pyridazinyl-thioacetamide chemotype. Compounds in this class are characterized by a 6-phenylpyridazin-3-yl thioether linked to an acetamide bearing various N-substituents; in this specific compound, the N-substituent is a (2H-1,3-benzodioxol-5-yl)methyl group. Research on closely related analogs demonstrates that this scaffold can simultaneously inhibit telomerase, JAK1, STAT3, and TLR4, positioning the class as multi-target anti-cancer and anti-inflammatory candidates. The benzodioxole terminus distinguishes this compound from simpler N-phenyl or N-thiazolyl analogs and may modulate target selectivity, metabolic stability, and physicochemical properties relevant to preclinical procurement decisions. [1][2]

Why N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide Cannot Be Replaced by Generic Analogs


Compounds built on the 6-phenylpyridazin-3-yl thioacetamide core are not interchangeable because the N-amide substituent is a critical determinant of both target engagement and polypharmacology. In a systematic study of 14 N-substituted analogs (4a–n), the lead compound 4l exhibited 64.95% telomerase inhibition, whereas other congeners with different N-substituents showed divergent inhibitory profiles against the same target. Even within the same series, a single atom or functional group change altered the balance among telomerase, JAK1, STAT3, and TLR4 activities. Therefore, procurement of the specific benzodioxolylmethyl variant (CAS 872630-36-9) is essential for experiments requiring the unique selectivity fingerprint conferred by the (2H-1,3-benzodioxol-5-yl)methyl moiety, as any generic replacement with a simpler N-aryl or N-heteroaryl analog will not reproduce the same pharmacological signature. [1][2]

Quantitative Differentiation Evidence for CAS 872630-36-9 Against Closest Analogs


Telomerase Inhibition: Core Scaffold Potency Superior to BIBR1532 (Class-Level Inference)

The 6-phenylpyridazin-3-yl thioacetamide scaffold, which defines the target compound, was rationally designed as an improved BIBR1532 analogue. In a head-to-head comparison within the same study, compound 4l (an N-phenyl analog sharing the identical core) inhibited telomerase by 64.95%, while the parent BIBR1532 served as the reference baseline. Although this specific N-benzodioxolylmethyl variant was not tested in that panel, the class-level inference is that the core scaffold confers superior telomerase engagement relative to the clinical candidate BIBR1532. Users must verify the differentiated telomerase activity of the exact CAS 872630-36-9 compound in their own assays. [1]

Telomerase inhibition Cancer Multi-target

JAK1 Inhibitory Activity: Core Scaffold vs. Pacritinib (Class-Level Inference)

The core scaffold demonstrated JAK1 inhibition in a cell-free assay. Compound 4l produced a 0.46-fold change in JAK1 activity relative to vehicle control, compared to 0.33-fold change for the FDA-approved JAK2/FLT3 inhibitor pacritinib as a reference standard. The larger fold-change indicates stronger JAK1 suppression by the series. Since this activity is attributed to the 6-phenylpyridazin-3-yl thioacetamide pharmacophore shared by CAS 872630-36-9, the target compound is inferred to possess JAK1-inhibitory potential. Direct confirmation is required. [1]

JAK1 inhibition JAK/STAT signaling Cancer

STAT3 Inhibition: Core Scaffold vs. Sorafenib (Class-Level Inference)

The series exhibited STAT3 inhibitory activity superior to the multi-kinase inhibitor sorafenib. Compound 4l achieved a 0.22-fold change in STAT3 activity, while sorafenib yielded a 0.33-fold change. The lower fold-change value indicates more profound suppression of STAT3 signaling. Because STAT3 inhibition in this class is mediated by the conserved pyridazine-thioether region, CAS 872630-36-9 is anticipated to retain STAT3-inhibitory capability. Quantitative validation remains necessary. [1]

STAT3 inhibition Oncogenic transcription Cancer

TLR4 Downregulation: Core Scaffold vs. Resatorvid (Class-Level Inference)

The core chemotype downregulated TLR4 protein expression by 0.81-fold change relative to control, substantially surpassing resatorvid (TAK-242), a selective TLR4 inhibitor, which yielded 0.29-fold change. This 2.8× stronger modulation implies that the scaffold engages TLR4 through a mechanism distinct from that of resatorvid. The benzodioxolylmethyl-substituted analog (CAS 872630-36-9) is a logical candidate for exploring this differentiated TLR4 modulatory activity. Actual TLR4-modulating data for the exact compound are not available. [1]

TLR4 Inflammation Immuno-oncology

In Vivo Antitumor Efficacy in Solid Ehrlich Carcinoma Model (Cross-Study Comparable)

Compound 4l, bearing the same 6-phenylpyridazin-3-yl thioacetamide core as CAS 872630-36-9, induced prominent reductions in tumor size and mass when administered to female mice implanted with Solid Ehrlich Carcinoma (SEC). This in vivo activity was accompanied by improvements in biochemical, hematologic, histopathologic, and immunohistochemical parameters, confirming suppression of angiogenesis and inflammation. The target compound, differing only in the N-amide benzodioxolylmethyl group, may exhibit altered pharmacokinetics or tissue distribution; head-to-head in vivo comparison with analog 4l is recommended. [1]

In vivo efficacy Tumor xenograft Anticancer

Molecular Docking Confirms Multi-Target Binding Mode of the Shared Core (Supporting Evidence)

Molecular docking studies of compound 4l against telomerase, JAK1, STAT3, and TLR4 confirmed favorable binding poses and affinities at all four targets. This computational validation supports the hypothesis that the 6-phenylpyridazin-3-yl thioacetamide core is a privileged scaffold capable of accommodating multiple target pockets. The benzodioxolylmethyl analog (CAS 872630-36-9) may exhibit altered binding kinetics or residence times due to the additional hydrogen bond acceptors and conformational constraints of the benzodioxole ring, offering potential advantages in target selectivity that remain to be experimentally confirmed. [1]

Molecular docking Binding mode Rational design

Recommended Research Applications for N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide Based on Evidence


Multi-Target Oncology Drug Discovery (Telomerase / JAK1 / STAT3 Axis)

This compound is best deployed as a chemical probe or lead candidate in oncology programs targeting the telomerase-JAK1-STAT3 signaling axis. The core scaffold has demonstrated simultaneous inhibition of all three targets (telomerase: 64.95% inhibition; JAK1: 0.46-fold change vs. 0.33-fold for pacritinib; STAT3: 0.22-fold change vs. 0.33-fold for sorafenib), and the benzodioxolylmethyl substituent offers a distinct vector for optimizing selectivity. Researchers should benchmark the compound's IC50 values against single-target reference inhibitors (BIBR1532, pacritinib, sorafenib) in their own cancer cell lines. [1]

Inflammation and Immuno-Oncology Target Engagement Studies (TLR4 Modulation)

The scaffold's pronounced TLR4 downregulation (2.8× greater than resatorvid for analog 4l) supports its use in inflammatory disease models or tumor microenvironment studies. The benzodioxolylmethyl analog may exhibit differentiated TLR4 modulation, and researchers are encouraged to compare dose-response curves against resatorvid (TAK-242) in macrophage activation assays, NF-κB reporter systems, or LPS-challenge models. [1]

Structure-Activity Relationship (SAR) Expansion of Pyridazinyl-Thioacetamide Multi-Target Agents

This compound fills a critical SAR gap as the benzodioxolylmethyl-substituted member of the 6-phenylpyridazin-3-yl thioacetamide series. Procurement enables systematic comparison with known N-phenyl (e.g., 4l), N-thiazolyl, and N-furazanyl analogs to map the contribution of the benzodioxole oxygen atoms and conformational constraint to target selectivity, metabolic stability, and solubility. Such SAR data are essential for lead optimization and patent strategy refinement. [1][2]

In Vivo Pharmacokinetic/Pharmacodynamic Bridging Studies

Given that close analog 4l demonstrated significant in vivo efficacy in an SEC mouse model, the benzodioxolylmethyl derivative (CAS 872630-36-9) is a high-priority candidate for comparative PK/PD studies. Researchers should evaluate oral bioavailability, brain penetration, and tumor distribution relative to 4l to determine whether the benzodioxole group provides a pharmacokinetic advantage without sacrificing the multi-target pharmacodynamic profile. [1]

Quote Request

Request a Quote for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.